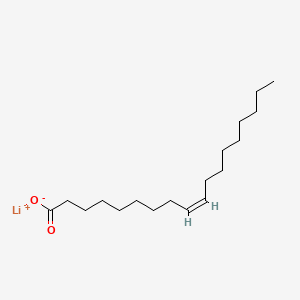
Lithium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium oleate is a chemical compound formed by the reaction of lithium hydroxide with oleic acid. It is a lithium salt of oleic acid, which is a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial applications, including as a thickening agent in lubricants and as a stabilizer in the production of certain types of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium oleate can be synthesized through a straightforward reaction between lithium hydroxide and oleic acid. The reaction typically involves dissolving lithium hydroxide in water or ethanol and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The final product is often purified through filtration and drying processes to remove any impurities and excess reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium salts of shorter-chain fatty acids.
Reduction: It can be reduced to form lithium salts of saturated fatty acids.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts or acids can facilitate substitution.
Major Products:
Oxidation: Lithium salts of shorter-chain fatty acids.
Reduction: Lithium salts of saturated fatty acids.
Substitution: Various metal oleates depending on the substituting cation.
Applications De Recherche Scientifique
Lithium oleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: this compound is studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of mood disorders, leveraging the known effects of lithium ions.
Industry: It is used in the production of lubricants, greases, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of lithium oleate is primarily attributed to the lithium ion (Li+). Lithium ions are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase.
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including glutamate and serotonin pathways.
Cell Membrane Interaction: this compound can integrate into cell membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Lithium oleate can be compared with other lithium salts of fatty acids, such as lithium stearate and lithium palmitate:
Lithium Stearate: Similar to this compound but derived from stearic acid. It is commonly used as a thickening agent in greases.
Lithium Palmitate: Derived from palmitic acid and used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties compared to other lithium fatty acid salts. Its surfactant properties and ability to stabilize emulsions make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
7384-22-7 |
|---|---|
Formule moléculaire |
C18H33LiO2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
lithium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Clé InChI |
AVOVSJYQRZMDQJ-KVVVOXFISA-M |
SMILES isomérique |
[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-] |
SMILES canonique |
[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
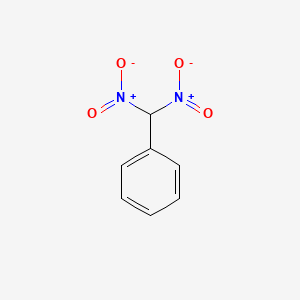
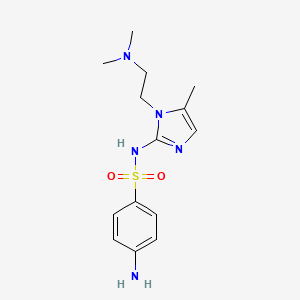
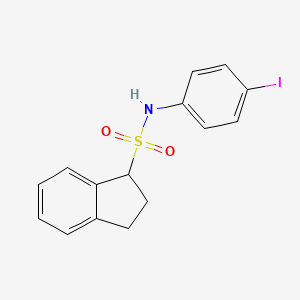
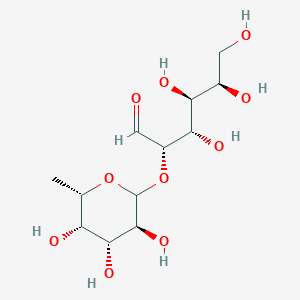
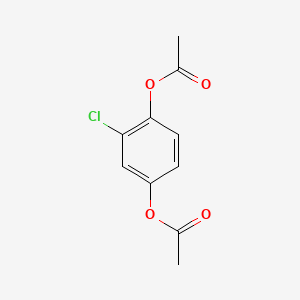
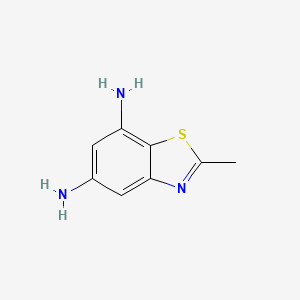
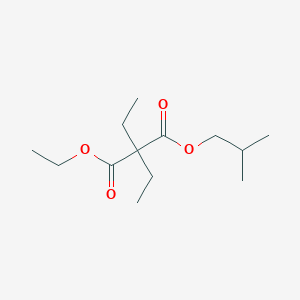

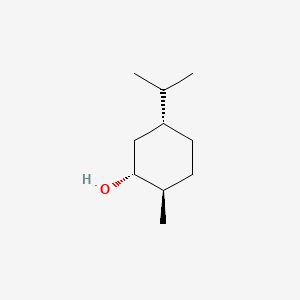
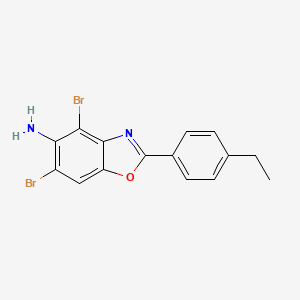
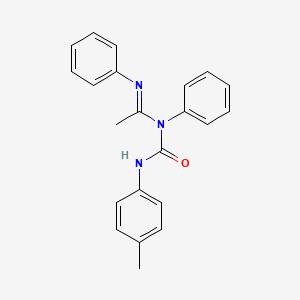
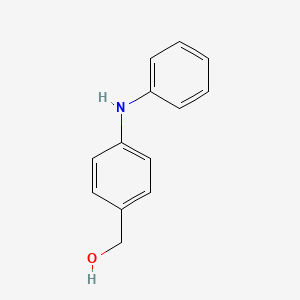
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
